![molecular formula C13H14N6 B2964484 N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899954-07-5](/img/structure/B2964484.png)

N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

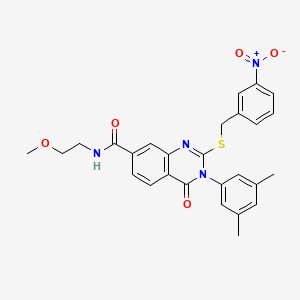

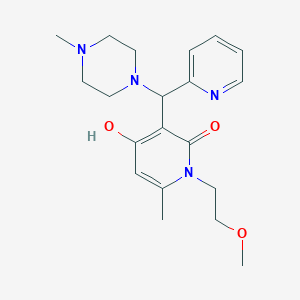

“N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a wide range of pharmacological applications .

Applications De Recherche Scientifique

Background on N-Heterocycles and Related Compounds

N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine is part of a broader class of compounds known as N-heterocycles, which are characterized by the presence of nitrogen atoms within a cyclic structure. These compounds, including triazoles, pyrimidines, and other related heterocycles, are of significant interest in the field of organic chemistry and pharmaceutical research due to their diverse biological activities and applications in drug development.

Role in Medicinal Chemistry and Pharmacology

N-heterocyclic compounds, including pyrimidine and triazole derivatives, are widely recognized for their pharmacological potential. They exhibit a wide range of biological activities, making them promising scaffolds for the development of new biologically active compounds. For instance, pyrimidine derivatives have been shown to possess antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. These findings underscore the versatility and importance of N-heterocyclic compounds in medicinal chemistry and drug discovery efforts (Chiriapkin, 2022).

Applications in Organic Synthesis and Catalysis

The functionalization of N-heterocycles, including the incorporation of triazole and pyrimidine rings, plays a critical role in organic synthesis and catalysis. These compounds are employed as versatile intermediates in the synthesis of complex molecules. For example, heterocyclic N-oxides, derived from pyridine and indazole, have demonstrated utility in metal complex formation, catalyst design, asymmetric catalysis and synthesis, indicating the broad applicability of N-heterocycles in advanced chemistry (Dongli Li et al., 2019).

Contribution to Food Chemistry and Toxicology

In food chemistry and toxicology, N-heterocyclic compounds have been explored for their roles as potential precursors to endogenous carcinogens. The formation and fate of food-borne heterocyclic amines, such as PhIP (a compound related to the broader class of N-heterocycles), have been studied extensively. These investigations shed light on the mechanisms of formation and pathways of elimination for processing-related food toxicants, contributing valuable insights into the safety and chemical behavior of food components (Zamora & Hidalgo, 2015).

Mécanisme D'action

Target of Action

The primary target of N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Result of Action

The result of N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine’s action is a significant reduction in cell proliferation, particularly in cancer cells . This is achieved through the induction of apoptosis within the cells .

Analyse Biochimique

Biochemical Properties

N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been found to exhibit inhibitory activity against CDK2/cyclin A2, a target for cancer treatment . The compound interacts with CDK2/cyclin A2, leading to significant inhibition of the enzyme .

Cellular Effects

The compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its binding interactions with CDK2/cyclin A2 . This interaction leads to the inhibition of the enzyme, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Its significant inhibitory activity against CDK2/cyclin A2 and its potent cytotoxic activities against various cell lines suggest that it may have long-term effects on cellular function .

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6/c1-8-4-5-10(9(2)6-8)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDYASXBZJHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)

![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)

![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)